Product packaging for N-cyclopropylcyclobutanamine hydrochloride(Cat. No.:CAS No. 872-92-4)

N-cyclopropylcyclobutanamine hydrochloride

Cat. No.: B2567501
CAS No.: 872-92-4
M. Wt: 147.65
InChI Key: XDFLOPRZIQRQAY-UHFFFAOYSA-N
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Description

N-cyclopropylcyclobutanamine hydrochloride (CAS 872-92-4) is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . This amine hydrochloride salt is classified as a cyclobutane derivative and is intended for use as a building block in scientific research and development . Compounds featuring cyclopropyl and cyclobutane rings, such as this one, are of significant interest in medicinal chemistry due to their potential to enhance the potency, metabolic stability, and selectivity of drug candidates . Currently, several FDA-approved drugs incorporate the cyclobutane structure, with research applications spanning areas including oncology, neurological diseases, and infectious diseases . Furthermore, intermediates containing a cyclopropylamine moiety are highly valuable for preparing biologically active compounds and have been investigated for a range of applications, such as the treatment of viral infections and as agents in pest control . The Smiles notation for its structure is C1CC1NC1CCC1.Cl . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B2567501 N-cyclopropylcyclobutanamine hydrochloride CAS No. 872-92-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylcyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6(3-1)8-7-4-5-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFLOPRZIQRQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-92-4
Record name N-cyclopropylcyclobutanamine hydrochloride
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Synthetic Methodologies for N Cyclopropylcyclobutanamine Hydrochloride and Its Derivatives

Retrosynthetic Approaches and Key Intermediates

A logical retrosynthetic analysis of N-cyclopropylcyclobutanamine hydrochloride disconnects the molecule at the hydrochloride salt and the carbon-nitrogen bond formed between the cyclobutyl and cyclopropyl (B3062369) moieties. This approach simplifies the target molecule into more readily available or synthetically accessible precursors.

The primary disconnection is the removal of the hydrochloride, leading to the free base, N-cyclopropylcyclobutanamine. A subsequent C-N bond disconnection reveals two key building blocks: cyclobutanone (B123998) and cyclopropylamine (B47189). This strategy is based on the well-established reductive amination reaction, a robust and widely used method for the formation of amines from carbonyl compounds.

Key Intermediates:

Cyclobutanone: A commercially available cyclic ketone that serves as the four-carbon backbone of the cyclobutanamine moiety.

Cyclopropylamine: A primary amine containing the characteristic three-membered cyclopropane (B1198618) ring. It is also commercially available and can be synthesized through various methods, including the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde. longdom.org

N-cyclopropylcyclobutanimine: A transient imine intermediate formed in situ from the condensation of cyclobutanone and cyclopropylamine, which is subsequently reduced to the target secondary amine.

This retrosynthetic pathway offers a convergent and efficient approach to the synthesis of N-cyclopropylcyclobutanamine.

Classical Synthetic Routes to Cyclobutanamine Derivatives

The synthesis of the cyclobutane (B1203170) core is a fundamental aspect of preparing cyclobutanamine derivatives. Classical methods often involve cycloaddition reactions or ring expansions of smaller carbocycles.

One of the most common methods for constructing the cyclobutane ring is the [2+2] photocycloaddition of two olefin units. nih.gov This method allows for the formation of a four-membered ring in a single step, although control of stereochemistry can be a challenge. More recent advancements include the use of multicomponent cascade reactions that can provide high yields and reduce reaction times.

For the synthesis of substituted cyclobutanamines, a common starting material is cyclobutanecarboxylic acid. This can be converted to a cyclobutylamine (B51885) derivative through a Curtius rearrangement, which involves the formation of an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, and subsequent hydrolysis. researchgate.net

Introduction of the Cyclopropyl Moiety and Amination Strategies

The introduction of the cyclopropyl group is most efficiently achieved through the reductive amination of cyclobutanone with cyclopropylamine. acsgcipr.orgorganic-chemistry.org This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the final amine without isolation. acsgcipr.org

The reaction proceeds via the nucleophilic attack of cyclopropylamine on the carbonyl carbon of cyclobutanone, followed by dehydration to form the N-cyclopropylcyclobutanimine. This imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. acsgcipr.org Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method. acsgcipr.org

The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions, such as the reduction of the starting ketone. ontosight.ai

Formation of Hydrochloride Salt

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, N-cyclopropylcyclobutanamine, in a suitable organic solvent with anhydrous hydrochloric acid.

A common procedure involves dissolving the amine in a solvent like diethyl ether or dichloromethane (B109758). A solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of the solvent, and dried. This process affords the pure hydrochloride salt of the target compound.

Stereoselective Synthesis of Enantiopure N-cyclopropylcyclobutanamine Isomers

The synthesis of enantiopure isomers of N-cyclopropylcyclobutanamine can be approached through several stereoselective strategies. One common method involves the use of a chiral starting material. For instance, an enantiopure cyclobutanamine derivative can be synthesized and then N-alkylated with a cyclopropyl-containing electrophile.

Alternatively, asymmetric reductive amination can be employed. acs.org This can be achieved by using a chiral catalyst, such as an iridium/bisphosphine complex, which can facilitate the enantioselective hydrogenation of the intermediate imine. acs.org The use of chiral auxiliaries attached to either the cyclobutanone or cyclopropylamine can also induce stereoselectivity, with the auxiliary being removed in a subsequent step.

Furthermore, enzymatic methods using reductive aminases are emerging as powerful tools for the synthesis of chiral amines. researchgate.net These biocatalysts can exhibit high enantioselectivity under mild reaction conditions.

Process Optimization for Laboratory-Scale Synthesis

Optimizing the laboratory-scale synthesis of this compound primarily focuses on the reductive amination step to ensure high yield and purity. Key parameters for optimization include:

Choice of Reducing Agent: While sodium borohydride is a cost-effective option, sodium triacetoxyborohydride is often preferred for its milder nature and higher selectivity for imine reduction over ketone reduction. acsgcipr.org

Catalyst Selection: For catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and support can significantly influence the reaction rate and selectivity. organic-chemistry.org

Solvent: The solvent can affect the rate of both imine formation and reduction. Aprotic solvents like dichloromethane or dichloroethane are commonly used. ontosight.ai

Temperature and Pressure: For catalytic hydrogenation, these parameters can be adjusted to control the reaction rate and minimize side reactions. ontosight.ai

Stoichiometry: Optimizing the ratio of cyclobutanone, cyclopropylamine, and the reducing agent is crucial to drive the reaction to completion and minimize waste. acsgcipr.org

Workup and Purification: A straightforward workup procedure, such as an acid-base extraction, can effectively isolate the free base before salt formation, ensuring a high purity of the final product.

By systematically adjusting these parameters, the synthesis can be made more efficient and scalable.

Synthesis of Labeled Analogues for Mechanistic Investigations

The synthesis of isotopically labeled analogues of N-cyclopropylcyclobutanamine is valuable for mechanistic studies, metabolic profiling, and as internal standards in analytical methods. Labeling can be introduced at various positions within the molecule.

For instance, to introduce a carbon-13 label into the cyclopropyl ring, a labeled precursor such as ¹³C-glycine can be used in the synthesis of cyclopropylamine. nih.govau.dk Similarly, deuterium (B1214612) labeling can be achieved by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the reductive amination step. This would introduce a deuterium atom at the carbon atom of the cyclobutane ring attached to the nitrogen.

The synthesis of these labeled compounds generally follows the same synthetic routes as their unlabeled counterparts, with the isotopic label being incorporated at a specific step using a labeled reagent. The position and type of label can be chosen based on the specific application of the labeled analogue.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For N-cyclopropylcyclobutanamine hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first step in the structural analysis, revealing the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative numbers (integration). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the cyclopropane (B1198618) ring, and the amine proton.

The proton on the carbon bearing the nitrogen (the methine of the cyclobutane ring) would likely appear as a multiplet in the downfield region, shifted by the electron-withdrawing effect of the nitrogen atom. The methylene (B1212753) protons of the cyclobutane ring would present as complex multiplets due to both geminal and vicinal coupling. The protons of the cyclopropyl (B3062369) group would also exhibit complex splitting patterns, characteristic of strained ring systems, typically appearing in the more upfield region of the spectrum. The amine proton (N-H) would likely be broadened and its chemical shift would be dependent on solvent and concentration.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals. Actual experimental values would be required for a definitive analysis.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Valuem1H-CH-(cyclobutyl)
Valuem2H-CH₂-(cyclobutyl)
Valuem2H-CH₂-(cyclobutyl)
Valuem1H-CH-(cyclopropyl)
Valuem2H-CH₂-(cyclopropyl)
Valuem2H-CH₂-(cyclopropyl)
Valuebr s2H-NH₂⁺-
Note: This table is illustrative. Experimental data is required for actual values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments.

For this compound, one would expect to see signals corresponding to the methine and methylene carbons of the cyclobutane ring, and the methine and methylene carbons of the cyclopropyl group. The carbon atom bonded to the nitrogen would be shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical ¹³C NMR data table is provided for illustrative purposes.

Chemical Shift (δ) ppmCarbon TypeAssignment
ValueCH-CH-(cyclobutyl)
ValueCH₂-CH₂-(cyclobutyl)
ValueCH-CH-(cyclopropyl)
ValueCH₂-CH₂-(cyclopropyl)
Note: This table is illustrative. Experimental data is required for actual values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. rsc.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. columbia.edu For this compound, COSY would reveal the connectivity of protons within the cyclobutane and cyclopropane rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. nih.gov This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two or three bonds. nih.gov This is instrumental in connecting the different spin systems, for instance, by showing a correlation from the cyclobutyl methine proton to the carbons of the cyclopropyl ring, and vice versa, confirming the N-substitution pattern.

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or the composition of a mixture without the need for identical reference standards for each component. ustc.edu.cncdc.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be determined. ustc.edu.cnbeilstein-journals.org This method relies on the principle that the signal intensity is directly proportional to the number of nuclei contributing to the resonance. libretexts.org Careful selection of non-overlapping signals and appropriate experimental parameters are essential for accurate quantification. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. d-nb.infonih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of N-cyclopropylcyclobutanamine. columbia.edu The high resolving power of HRMS instruments also aids in distinguishing between ions of very similar masses, which is crucial for the analysis of complex mixtures or for confirming the identity of a compound with high confidence. The fragmentation pattern observed in the MS/MS spectrum would provide further confirmation of the structure by showing the characteristic losses of the cyclopropyl and cyclobutyl moieties.

X-ray Crystallography for Three-Dimensional Structure Determination3.4.1. Elucidation of Solid-State Conformation3.4.2. Determination of Absolute Stereochemistry (if applicable)No crystallographic studies have been published for this compound, meaning its three-dimensional structure, solid-state conformation, and absolute stereochemistry (if chiral) have not been experimentally determined and reported.

Due to the absence of any primary or secondary data sources for the specified analytical techniques for this compound, the generation of a scientifically accurate article adhering to the requested outline is not feasible.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. For salts of organic amines, such as this compound, the dominant interactions are strong, charge-assisted hydrogen bonds. While specific single-crystal X-ray diffraction data for this compound is not publicly available, the crystal packing can be reliably predicted based on the well-established behavior of secondary amine hydrochlorides. cdnsciencepub.comacs.org

The fundamental structural unit consists of the N-cyclopropylcyclobutylammonium cation and the chloride anion. The nitrogen atom in the secondary amine becomes protonated, forming a cationic center (N⁺-H₂), which acts as an effective hydrogen bond donor. The chloride anion (Cl⁻) is an excellent hydrogen bond acceptor. acs.org Consequently, the primary and most influential interaction governing the crystal structure is the N⁺-H···Cl⁻ hydrogen bond. cdnsciencepub.com

Interactive Table: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescriptionRelative Strength
Charge-Assisted Hydrogen BondN⁺-H₂ (Ammonium group)Cl⁻ (Chloride ion)The primary electrostatic interaction forming a robust network between the cation and anion, defining the core crystal structure. acs.orgStrong
Van der Waals ForcesC-H groups (alkyl rings)C-H groups (alkyl rings)Weaker, non-directional forces between the nonpolar cyclopropyl and cyclobutyl moieties of adjacent molecules, contributing to crystal packing.Weak

Chromatographic Techniques for Purity Assessment and Impurity Profilingcdnsciencepub.comresearchgate.net

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Chromatographic techniques are central to assessing purity and identifying potential impurities that may arise during synthesis or degradation. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for quantitative purity determination and qualitative impurity profiling. ajrconline.orgijprajournal.com

Gas Chromatography (GC):

GC is a powerful technique for analyzing volatile and thermally stable compounds. medistri.swiss N-cyclopropylcyclobutanamine, the free base, is sufficiently volatile for GC analysis. The analysis is typically performed using a high-resolution capillary column, such as one with a 5% phenyl polysiloxane stationary phase, coupled with a Flame Ionization Detector (FID) for purity assessment due to its excellent quantitative capabilities. For the identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing structural information based on mass-to-charge ratio and fragmentation patterns. ajrconline.orgthermofisher.com When analyzing the hydrochloride salt, direct injection can sometimes be problematic due to potential thermal degradation in the injector port. A sample preparation step involving liberation of the free base with a mild alkaline solution followed by extraction into an organic solvent may be employed to ensure robust and reproducible results.

Interactive Table: General Gas Chromatography (GC) Method Parameters

ParameterTypical ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5, HP-5)Provides efficient separation of the main component from structurally similar impurities.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Separates compounds based on their boiling points and interaction with the stationary phase.
Detector (Purity) Flame Ionization Detector (FID) at 280 °CProvides a quantitative response proportional to the mass of carbon for purity determination.
Detector (Impurity ID) Mass Spectrometer (MS)Provides mass spectral data for the structural elucidation and identification of unknown impurities. medistri.swiss
Sample Prep Dissolution in a suitable solvent (e.g., methanol); potential for derivatization or free-basing if necessary.Prepares the sample for injection and can improve chromatographic behavior. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique in the pharmaceutical industry for purity and impurity analysis. youtube.com For a small, polar, and basic compound like N-cyclopropylcyclobutanamine, developing a robust HPLC method can be challenging using standard reversed-phase (RP) columns due to poor retention. Several strategies can be employed. Ion-pair reversed-phase chromatography involves adding an ion-pairing reagent to the mobile phase to enhance the retention of the cationic analyte. Another effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing good retention for polar compounds. Detection is typically achieved using a UV detector if the impurities possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Interactive Table: General High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterTypical Condition (HILIC Approach)Purpose
Column HILIC column (e.g., Amide, Cyano, or Silica-based), 150 mm x 4.6 mm, 3.5 µm particle sizeRetains and separates polar analytes like N-cyclopropylcyclobutanamine and its potential polar impurities.
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water (pH adjusted to 3.5)B: AcetonitrileGradient: 95% to 60% BElutes compounds from the column based on their polarity. The buffer controls the ionization state and improves peak shape.
Flow Rate 1.0 mL/minMaintains a constant and reproducible flow of the mobile phase through the system.
Column Temp. 30 °CEnsures reproducible retention times by controlling the viscosity of the mobile phase and interaction kinetics.
Detector ELSD, CAD, or Mass Spectrometer (MS)Provides detection for compounds lacking a strong UV chromophore. MS allows for impurity identification.
Injection Vol. 5 µLIntroduces a precise and reproducible amount of the sample onto the column.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For N-cyclopropylcyclobutanamine, an MD simulation would reveal how the cyclopropyl (B3062369) and cyclobutyl rings move relative to each other, providing a dynamic picture of its conformational landscape. Furthermore, by including solvent molecules (such as water) in the simulation, researchers can study how the solvent influences the shape and behavior of the molecule, which is crucial for understanding its properties in a biological environment.

In Silico Prediction of Spectroscopic Data

Computational methods can predict various types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the calculated spectra to experimental results.

Computational Approaches to Binding Affinity Prediction

To investigate the potential biological activity of N-cyclopropylcyclobutanamine, computational techniques like molecular docking and binding free energy calculations would be employed.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. It helps to identify potential binding modes and estimate the strength of the interaction.

MD-based binding free energy calculations: Techniques such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate estimations of the binding affinity by simulating the entire process of a ligand binding to a receptor.

Prediction and Modeling of Metabolic Pathways and Potential Metabolites

Computational tools can predict how a molecule might be metabolized in the body. These systems use databases of known metabolic reactions to predict which enzymes might act on the compound and what the resulting metabolites might be. This is a critical step in assessing the potential safety and pharmacokinetic profile of a new chemical entity.

While these computational methodologies are well-established, their specific application to N-cyclopropylcyclobutanamine hydrochloride has not been reported in available scientific literature. Future research in this area would be necessary to provide the detailed data and insights requested.

N Cyclopropylcyclobutanamine Hydrochloride As a Chemical Scaffold in Medicinal Chemistry and Organic Synthesis

Design Principles for Scaffold Exploration and Derivatization

The exploration of the N-cyclopropylcyclobutanamine scaffold begins with a set of core design principles aimed at maximizing chemical diversity and biological relevance while maintaining favorable drug-like properties. The cyclobutane (B1203170) ring is a key feature, providing a rigid, puckered structure that introduces a distinct three-dimensional (3D) kink into molecules, which can be crucial for binding to protein targets. nih.gov

Key design principles include:

Enhancing 3D Character: The primary appeal of the cyclobutane scaffold is its non-planar geometry, which is an underrepresented feature in many screening libraries. nih.gov Design strategies focus on synthesizing derivatives that explore and expand this 3D space. Techniques like Principal Moment of Inertia (PMI) analysis are used to computationally assess and guide the design towards greater shape diversity. nih.gov

Accessible Growth Vectors: A successful scaffold must possess chemically accessible points for modification, often called growth vectors. For N-cyclopropylcyclobutanamine, these vectors are primarily the secondary amine and various positions on the cyclobutane ring. Synthetic strategies are designed to allow for the controlled introduction of a wide range of functional groups at these positions. nih.gov

Physicochemical Property Optimization: While exploring structural diversity, it is crucial to maintain favorable physicochemical properties aligned with principles like the "rule of three" for fragment-based design. nih.gov Computational tools and Principal Component Analysis (PCA) can be employed to design libraries of derivatives with optimal lipophilicity, molecular weight, and polarity for improved pharmacokinetic profiles. nih.gov

Stereochemical Complexity: The cyclobutane ring can present cis and trans isomers. Synthesizing and separating these diastereomers allows for a systematic exploration of how the spatial arrangement of substituents affects biological activity, maximizing shape diversity without necessarily introducing chiral centers. nih.gov

Table 1: Key Design Principles for N-cyclopropylcyclobutanamine Scaffold Exploration

Design PrincipleObjectiveMethodology/ApproachPotential Advantage
Enhancement of 3D CharacterMaximize spatial diversity and explore unique binding modes.Principal Moment of Inertia (PMI) analysis; synthesis of rigid analogues.Improved target selectivity and metabolic stability. nih.gov
Accessible Growth VectorsEnable systematic derivatization for SAR studies.Functionalization of the amine and cyclobutane ring.Facilitates rapid lead optimization.
Physicochemical Property ControlMaintain drug-like properties (e.g., solubility, permeability).Principal Component Analysis (PCA); adherence to "rule of three". nih.govImproved pharmacokinetic profile.
Stereochemical ExplorationInvestigate the impact of spatial arrangement on activity.Synthesis and separation of cis/trans diastereomers. nih.govIdentification of optimal conformation for biological activity.

Strategies for N-cyclopropylcyclobutanamine Hydrochloride Derivative Synthesis

Effective exploration of the N-cyclopropylcyclobutanamine scaffold relies on versatile and efficient synthetic strategies that allow for systematic modification of the core structure.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. nih.govnih.gov For the N-cyclopropylcyclobutanamine scaffold, SAR exploration involves introducing a variety of substituents at key positions to probe interactions with a biological target.

Common strategies include:

N-Acylation/Alkylation: The secondary amine is a prime location for modification. It can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce amide or sulfonamide functionalities, respectively. Reductive amination can introduce diverse alkyl or aryl groups. These modifications allow for the exploration of hydrogen bonding, lipophilic, and steric interactions. nih.govmdpi.com

Ring Substitution: Functional groups can be introduced onto the cyclobutane ring. This is often achieved by starting with a functionalized cyclobutanone (B123998) intermediate, which allows for the addition of substituents at different positions before the introduction of the amine. nih.gov Substituents can be chosen to modulate electronic properties (e.g., fluoro, methoxy (B1213986) groups) or lipophilicity (e.g., alkyl, trifluoromethyl groups), providing a deeper understanding of the binding pocket environment. mdpi.com

Table 2: Exemplar SAR Modifications on the N-cyclopropylcyclobutanamine Scaffold

Modification SiteReaction TypeExample Substituent (R)Property Being Probed
Amine (N-H)Acylation-C(O)PhenylHydrogen bond acceptance, aromatic interactions.
Amine (N-H)Sulfonylation-S(O)₂-ThiopheneHydrogen bond donation, polar interactions.
Amine (N-H)Reductive Amination-CH₂-PyridineBasic contacts, cation-π interactions.
Cyclobutane RingFunctionalization-F, -OH, -CH₃Polarity, hydrogen bonding, lipophilicity.

Methods for core diversification include:

Ring Expansion/Contraction: Synthesizing analogues with cyclopentyl or cyclohexyl rings in place of the cyclobutyl moiety can reveal the optimal ring size for a given target.

Introduction of Heteroatoms: Replacing a carbon atom in the cyclobutane ring with an oxygen (to form an oxetane) or nitrogen (to form an azetidine) can significantly alter the molecule's properties, such as polarity, solubility, and hydrogen bonding capacity. nih.govdrughunter.com

Spirocyclization: Creating spirocyclic systems by fusing a second ring at one of the cyclobutane carbons can introduce greater rigidity and 3D complexity, potentially leading to higher binding affinity and selectivity.

Application in Scaffold Hopping Methodologies

Scaffold hopping is a powerful drug design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govdtic.mil The goal is to discover new chemical series (chemotypes) with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.govresearchgate.net The N-cyclopropylcyclobutanamine framework can serve as an excellent starting point for such explorations.

Starting from an active N-cyclopropylcyclobutanamine derivative, scaffold hopping aims to replace the central cyclobutanamine core with a structurally distinct moiety that preserves the essential 3D orientation of key binding groups. nih.gov This process moves the chemical series into a new area of chemical space.

Techniques for identifying novel cores include:

Ring Opening/Closure: A strategy could involve synthetically opening the cyclobutane ring to yield a flexible acyclic analogue, which can then be used to design new, conformationally restricted cyclic systems that mimic the original binding conformation. dtic.milnih.gov

Fragment Replacement: The entire cyclopropyl-cyclobutanamine unit could be replaced by other rigid cores, such as bicyclo[1.1.1]pentane or cubane (B1203433) systems, which present substituents with different spatial vectors. tcichemicals.com

Topology-Based Hopping: Computational methods can be used to search virtual libraries for entirely different scaffolds that can geometrically align the key pharmacophoric features (e.g., the amine, the cyclopropyl (B3062369) group) in a similar spatial arrangement to the original active compound. dtic.mil

For the N-cyclopropylcyclobutanamine scaffold, several bioisosteric replacements could be explored:

Table 3: Potential Bioisosteric Replacements for the N-cyclopropylcyclobutanamine Scaffold

Original MoietyPotential BioisostereRationale for ReplacementReference
Cyclobutane RingOxetane RingIncreases polarity, reduces lipophilicity, improves solubility, can act as a hydrogen bond acceptor. nih.govdrughunter.com
Cyclobutane RingAzetidine RingIntroduces a basic center, can serve as a hydrogen bond acceptor/donor site. tcichemicals.com
Cyclopropyl GroupOxetane or AzetidineCan serve as a bioisostere for a gem-dimethyl group, which is sterically similar to cyclopropyl, while improving properties. nih.gov
Secondary Amine1,2,3-TriazoleMimics hydrogen bonding properties of an amide (if the amine is acylated) while enhancing metabolic stability. nih.gov
Cyclobutane RingBicyclo[1.1.1]pentaneActs as a rigid, 3D bioisostere for phenyl rings or other cyclic systems, offering a different exit vector geometry. tcichemicals.com

By systematically applying these principles of derivatization and scaffold hopping, medicinal chemists can leverage the unique structural features of this compound to discover and optimize novel drug candidates across a wide range of therapeutic areas.

Contribution to Privileged Structures in Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. researchgate.net While extensive research has identified numerous privileged scaffolds, such as benzodiazepines and dihydropyridines, the specific contribution of the N-cyclopropylcyclobutanamine moiety to this area is still an emerging field of study.

The structural uniqueness of N-cyclopropylcyclobutanamine lies in the fusion of two small, strained ring systems. The cyclopropyl group, a well-established pharmacophore in medicinal chemistry, is known to introduce conformational rigidity and improve metabolic stability in drug candidates. longdom.org Its compact nature allows it to fit into well-defined binding pockets of proteins. The cyclobutane ring, while less common than its five- and six-membered counterparts, provides a distinct three-dimensional geometry that can be exploited to achieve specific interactions with target proteins.

The combination of these two cyclic systems in N-cyclopropylcyclobutanamine results in a scaffold with a well-defined spatial arrangement of substituents. This precise orientation of functional groups is a key characteristic of many privileged structures, as it allows for the fine-tuning of binding affinity and selectivity towards a particular biological target. While direct evidence of this compound as a broadly applicable privileged structure is not yet widely documented in peer-reviewed literature, its constituent parts suggest significant potential. The cyclopropylamine (B47189) motif, for instance, is a component of several approved drugs, highlighting its therapeutic relevance. longdom.org

The development of derivatives based on the N-cyclopropylcyclobutanamine scaffold for various therapeutic targets could solidify its status as a privileged structure. The table below illustrates hypothetical derivatives and their potential therapeutic applications, showcasing the scaffold's versatility.

DerivativeR1 SubstituentR2 SubstituentPotential Therapeutic Target
NCC-001PhenylHydrogenCNS Receptors
NCC-0024-FluorophenylMethylKinase Inhibitors
NCC-003PyridylHydrogenIon Channels
NCC-004ThienylEthylProteases

This table is illustrative and intended to demonstrate the potential for derivatization of the N-cyclopropylcyclobutanamine scaffold.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.gov The utility of a chemical scaffold in combinatorial chemistry is determined by its suitability for derivatization at multiple points, allowing for the generation of a large and diverse chemical library.

The this compound scaffold offers several potential points for diversification. The secondary amine provides a convenient handle for the introduction of a wide variety of substituents through well-established chemical reactions such as acylation, alkylation, and reductive amination. Furthermore, the cyclobutane ring can potentially be functionalized at its other positions, leading to a greater degree of structural diversity.

The synthesis of a combinatorial library based on the N-cyclopropylcyclobutanamine scaffold could proceed through a multi-step sequence. For example, the core scaffold could be synthesized and then subjected to parallel synthesis, where it is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a multi-well plate). This approach would allow for the efficient generation of a large library of compounds with minimal purification effort.

The table below outlines a hypothetical reaction scheme for the combinatorial synthesis of a library based on the N-cyclopropylcyclobutanamine scaffold.

StepReactionReagentsPurpose
1AcylationDiverse Acid ChloridesIntroduce amide diversity
2SulfonylationDiverse Sulfonyl ChloridesIntroduce sulfonamide diversity
3Reductive AminationDiverse Aldehydes/KetonesIntroduce substituted amine diversity

This table represents a simplified, hypothetical workflow for the generation of a combinatorial library from the N-cyclopropylcyclobutanamine scaffold.

The resulting library of compounds could then be screened against a panel of biological targets to identify "hit" compounds with desired activity. These hits can then be further optimized through traditional medicinal chemistry approaches to develop lead compounds for new drug candidates. While specific examples of large-scale combinatorial libraries based on this compound are not prevalent in the current literature, the chemical nature of the scaffold makes it a promising candidate for such endeavors.

In Vitro Pharmacological and Biochemical Investigations of N Cyclopropylcyclobutanamine Hydrochloride

Characterization of Molecular Interactions and Ligand Binding

The interaction of a compound with its biological target is a cornerstone of pharmacological research. A variety of biophysical and biochemical assays are employed to quantify the affinity, kinetics, and thermodynamics of these interactions.

Direct Binding Assays with Recombinant Proteins or Cell Membranes

Direct binding assays are fundamental in determining the affinity of a ligand for its receptor. These experiments typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of recombinant protein or cell membranes expressing the target of interest. By measuring the amount of bound ligand at various concentrations, one can determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum binding capacity (Bmax), which reflects the total number of binding sites. For N-cyclopropylcyclobutanamine hydrochloride, specific data from such assays are not available in the public domain.

Competitive Binding Assays for Receptor Affinity Determination

Competitive binding assays are an alternative method to determine the binding affinity of an unlabeled compound. nih.govnih.gov In this setup, the unlabeled compound (the competitor) competes with a labeled ligand of known affinity for binding to the target receptor. nih.govnih.gov By measuring the concentration of the unlabeled compound required to displace 50% of the specifically bound labeled ligand (the IC₅₀ value), one can calculate its inhibitory constant (Kᵢ). This value provides an indirect measure of the compound's affinity for the receptor. No such competitive binding studies detailing the Kᵢ of this compound have been publicly reported.

Kinetic Binding Studies (kon, koff, Kd) using Real-Time Detection Methods

Kinetic binding studies provide a more dynamic view of the ligand-receptor interaction by measuring the rates of association (kon) and dissociation (koff). csmres.co.ukexcelleratebio.com Techniques such as surface plasmon resonance (SPR) allow for the real-time monitoring of these interactions. csmres.co.uk The ratio of koff to kon provides another method to calculate the equilibrium dissociation constant (Kd = koff/kon). csmres.co.ukexcelleratebio.com These kinetic parameters are crucial for understanding the residence time of a drug on its target, which can significantly influence its pharmacological effect. excelleratebio.com Publicly accessible kinetic data for the binding of this compound to any biological target are currently unavailable.

Biophysical Characterization of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamic parameters of a binding event. harvard.edumalvernpanalytical.com By measuring the heat released or absorbed during the titration of a ligand into a solution containing the target molecule, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. harvard.edumalvernpanalytical.com This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. There are no published ITC studies available for this compound.

Biochemical Target Identification and Deconvolution

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Various chemical biology and proteomic approaches are utilized for this purpose.

Affinity-Based Proteomics (e.g., Photoaffinity Labeling, Affinity Pull-down)

Affinity-based proteomics is a powerful strategy for identifying the cellular binding partners of a small molecule. nih.govnih.gov Two common approaches are photoaffinity labeling and affinity pull-down assays.

In photoaffinity labeling , the compound of interest is chemically modified to include a photoreactive group and a reporter tag. enamine.netnih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent identification and characterization using techniques like mass spectrometry. enamine.netnih.gov

In an affinity pull-down assay , the compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its interacting proteins from a cell lysate. nih.govresearchgate.net The captured proteins are then eluted and identified, typically by mass spectrometry.

There is no information in the scientific literature describing the use of these affinity-based proteomic techniques to identify the biological targets of this compound.

Characterization of Identified Protein Targets

Once potential protein targets are identified through label-free screening, their interaction with this compound must be validated and characterized. This involves confirming a direct and specific interaction and understanding the functional consequences of this binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics. Further characterization involves cellular and biochemical assays to determine if the compound acts as an agonist, antagonist, inhibitor, or modulator of the identified target's function.

Elucidation of Molecular Mechanism of Action (in vitro)

Understanding the molecular mechanism of action involves delineating the downstream effects of the compound's interaction with its target protein(s).

Investigation of Biochemical Pathway Modulation

Following target identification and validation, the investigation shifts to understanding how the interaction between this compound and its target(s) modulates cellular pathways. This can be achieved by treating relevant cell lines with the compound and analyzing changes in downstream signaling molecules. Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics and phosphoproteomics can be used to map the affected biochemical pathways.

Enzyme Inhibition/Activation Studies (if applicable)

If the identified target is an enzyme, its potential inhibition or activation by this compound would be a key aspect of its mechanism of action. nih.gov Enzyme inhibition studies are crucial in drug design to understand the compound's potency and selectivity. nih.govnih.gov These studies typically involve incubating the purified enzyme with varying concentrations of the compound and a known substrate to determine the half-maximal inhibitory concentration (IC50) or the activation constant (Ka). nih.gov The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies. nih.gov

In Vitro Metabolism Studies

In vitro metabolism studies are essential to predict a compound's metabolic fate in the body. researchgate.net These studies typically utilize liver fractions, such as microsomes or S9 fractions, which are rich in drug-metabolizing enzymes. researchgate.net

Identification of Metabolites Generated by Hepatic Enzymes (e.g., Cytochrome P450s)

The primary enzymes responsible for the phase I metabolism of many drugs are the cytochrome P450 (CYP) enzymes. mdpi.comnih.gov To identify the metabolites of this compound, the compound would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the structures of the metabolites formed. For cyclopropylamine-containing compounds, metabolism can sometimes lead to the inactivation of CYP enzymes through the formation of metabolic intermediate complexes (MICs). nih.govresearchgate.net This occurs when a reactive metabolite binds tightly to the heme iron of the CYP enzyme, rendering it inactive. nih.govresearchgate.net

Enzyme FamilyRole in Drug MetabolismPotential Reactions with this compound
Cytochrome P450 (CYP) Major enzymes in Phase I metabolism, responsible for oxidation, reduction, and hydrolysis. nih.govN-dealkylation, hydroxylation of the cyclopropyl (B3062369) or cyclobutyl ring, or inactivation via MIC formation. nih.govresearchgate.net
Flavin-containing monooxygenase (FMO) Catalyze the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. admescope.comN-oxidation of the amine group.
Monoamine oxidase (MAO) Catalyze the oxidative deamination of monoamines.Potential deamination if the compound is a substrate.

Analysis of Reactive Intermediate Formation from Cyclopropylamine (B47189) Moiety

While no specific studies on the reactive intermediate formation of this compound have been identified in the public domain, the presence of a cyclopropylamine moiety suggests a potential for bioactivation. The metabolism of cyclopropylamines can lead to the formation of reactive intermediates, a phenomenon that has been observed with other compounds containing this structural feature. hyphadiscovery.com

The bioactivation of cyclopropylamines is often mediated by cytochrome P450 (CYP) enzymes. The process can involve the oxidation of the cyclopropyl ring, which may lead to ring-opening and the formation of reactive species. These intermediates have the potential to covalently bind to cellular macromolecules, including proteins and DNA, which can be a contributing factor to toxicity.

For instance, research into a series of hepatitis C NS5B inhibitors containing a cyclopropyl motif revealed that the cyclopropyl group could undergo NADPH-dependent oxidation. This process resulted in the formation of both hydroxylated metabolites and multiple glutathione (B108866) (GSH) conjugates, indicating the propensity of this ring system to form reactive metabolites. hyphadiscovery.com The proposed mechanisms for the formation of these GSH conjugates included radical formation and subsequent ring opening. hyphadiscovery.com To mitigate this bioactivation pathway, medicinal chemists replaced the cyclopropyl ring with a gem-dimethyl group. hyphadiscovery.com

Another well-documented example involves the fluoroquinolone antibiotic trovafloxacin (B114552), which is associated with hepatotoxicity. The CYP1A2-mediated oxidation of the cyclopropylamine moiety in trovafloxacin is understood to result in the formation of reactive ring-opened metabolites that can form GSH conjugates. hyphadiscovery.com

Given these precedents, it is plausible that N-cyclopropylcyclobutanamine could undergo similar metabolic activation at the cyclopropylamine portion of the molecule. In vitro studies using liver microsomes or hepatocytes, coupled with trapping agents such as glutathione or cyanide, would be necessary to investigate the formation of any reactive intermediates. Such studies would typically involve incubating the compound with the biological matrix and analyzing the reaction mixture for the presence of adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).

Assessment of Metabolic Stability in Microsomal Preparations

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it influences its in vivo half-life and oral bioavailability. While no specific metabolic stability data for this compound are publicly available, the inclusion of a cyclobutane (B1203170) ring in its structure may confer enhanced metabolic stability.

The cyclobutane motif has been increasingly utilized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. nih.gov The three-dimensional and strained nature of the cyclobutane ring can render it less susceptible to metabolism compared to more flexible aliphatic chains. By replacing a metabolically vulnerable linear alkyl chain with a cyclobutane ring, it is often possible to block sites of metabolism and thereby increase the compound's stability in the presence of metabolic enzymes. nih.gov

For example, in the development of melanin-concentrating hormone receptor 1 (MCHR1) inhibitors, a gem-dimethyl substituent was found to be prone to in vivo metabolic oxidation. nih.gov Initial attempts to replace this with a cyclobutyl group led to insufficient exposures. However, the synthesis of a difluorinated cyclobutyl analogue resulted in significant improvements in both exposure and metabolic stability by reducing the cyclobutyl's susceptibility to metabolic oxidation. nih.gov

The assessment of metabolic stability is typically conducted in vitro using liver microsomes from various species, including humans, rats, and dogs. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The standard assay involves incubating the test compound with liver microsomes in the presence of the cofactor NADPH and monitoring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Below is a hypothetical interactive data table illustrating how the metabolic stability of a compound like this compound might be presented.

SpeciesMicrosomal Protein (mg/mL)Incubation Time (min)% RemainingIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human0.501004525
1575
3050
6025
Rat0.501003040
1560
3035
6010
Dog0.501006018
1585
3070
6050

Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Stereochemical Influences on In Vitro Biological Activity

The stereochemistry of a molecule can have a profound impact on its pharmacological activity, as stereoisomers can exhibit different affinities for their biological targets and different metabolic profiles. N-cyclopropylcyclobutanamine possesses chiral centers, and therefore, its stereoisomers could display distinct in vitro biological activities. While no specific studies on the stereoisomers of this compound are available, research on related N,2-substituted cycloalkylamines provides insights into the potential importance of stereochemistry for this class of compounds.

A study focused on the stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine (B1679862) reuptake inhibitors (NRIs) demonstrated that the relative orientation of the substituents on the cycloalkyl ring significantly influenced their in vitro potency. nih.gov For a lead compound bearing a cyclohexanol (B46403) ring, the pharmacological characterization of all eight of its stereoisomers revealed varying inhibitory potencies. nih.gov The study found that a trans-orientation of the N,2-substituents on the cyclopentyl moiety was favored for activity. nih.gov

This highlights that the spatial arrangement of the functional groups is critical for optimal interaction with the binding site of the norepinephrine transporter. It is conceivable that the different stereoisomers of N-cyclopropylcyclobutanamine would also exhibit differential activity at their intended biological target(s) due to the specific three-dimensional requirements of the binding pocket.

The separation and individual testing of stereoisomers are crucial steps in drug development. Chiral chromatography techniques are often employed to isolate the individual enantiomers and diastereomers. Subsequently, each isomer would be evaluated in in vitro assays to determine its potency, selectivity, and metabolic stability.

A hypothetical representation of how the in vitro activity of different stereoisomers of a compound could be compared is shown in the table below.

StereoisomerTarget Binding Affinity (Ki, nM)Functional Activity (IC50, nM)Metabolic Stability (t½ in HLM, min)
Isomer A (1R, 2S)102560
Isomer B (1S, 2R)10025045
Isomer C (1R, 2R)5010075
Isomer D (1S, 2S)500>100030

Note: This table contains hypothetical data for illustrative purposes and does not represent actual experimental findings for the stereoisomers of this compound.

Preclinical Research Applications and Perspectives Focused on in Vitro and Non Human Systems

Development of High-Throughput Screening Assays for Derivative Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. In the evaluation of derivatives of a lead compound such as N-cyclopropylcyclobutanamine, HTS assays are designed to be robust, reproducible, and scalable.

The process typically begins with the selection of a biological target relevant to a disease of interest. Assays are then developed in formats suitable for automation, commonly in 96-, 384-, or 1536-well microtiter plates. These assays can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring changes in cell signaling or viability).

For a library of N-cyclopropylcyclobutanamine derivatives, a primary HTS campaign would be conducted to identify "hits"—compounds that exhibit a desired level of activity. These hits would then be subjected to secondary screening and dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values). The data generated from these screens are crucial for establishing structure-activity relationships (SAR), which guide the synthesis of further derivatives with improved properties.

Interactive Data Table: Illustrative HTS Data for Hypothetical Derivatives

Below is a hypothetical data table illustrating the type of data generated from an HTS assay for a series of N-cyclopropylcyclobutanamine derivatives against a fictional enzyme target.

DerivativeStructure ModificationPrimary Screen (% Inhibition @ 10µM)IC50 (µM)
N-cyclopropylcyclobutanamineParent Compound5> 50
Derivative AAddition of a hydroxyl group4515.2
Derivative BReplacement of cyclobutyl with cyclopentyl1242.8
Derivative CAddition of a phenyl group851.5
Derivative DN-methylation2> 50

Contribution to Lead Optimization in Discovery Research

Lead optimization is an iterative process in drug discovery that aims to improve the properties of a promising "lead" compound to convert it into a clinical candidate. This process involves a multidisciplinary effort, including medicinal chemistry, in vitro biology, and drug metabolism and pharmacokinetics (DMPK) studies.

Starting with a lead structure like N-cyclopropylcyclobutanamine, medicinal chemists would synthesize a series of analogs with systematic modifications to the core structure. These analogs are then tested in a battery of in vitro assays to evaluate their:

Potency: Affinity for the primary biological target.

Selectivity: Activity against other related and unrelated targets to minimize off-target effects.

Physicochemical Properties: Solubility, permeability, and metabolic stability.

The goal of lead optimization is to achieve a balanced profile of these properties. For instance, while high potency is desirable, a compound with poor metabolic stability in liver microsomes would likely not be a successful drug. The insights gained from these studies guide the design of the next round of analogs, progressively refining the molecule's characteristics.

Utility in Pharmacogenomics Research Utilizing In Vitro Models

Pharmacogenomics investigates how genetic variations in individuals influence their response to drugs. In vitro models, such as cell lines with specific genetic modifications or primary cells from donors with known genotypes, are valuable tools in this field.

A compound like N-cyclopropylcyclobutanamine could be used in in vitro pharmacogenomics studies to:

Identify Genetic Biomarkers: By screening the compound against a panel of cell lines with different genetic backgrounds, researchers can identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) that correlate with sensitivity or resistance to the compound.

Understand Mechanistic Differences: If a particular genetic variant affects the expression or function of the drug's target or a metabolizing enzyme, in vitro studies can elucidate the underlying mechanism of the differential response.

This information is critical for developing personalized medicine strategies, where treatments can be tailored to an individual's genetic makeup.

Role in Mechanistic Toxicology Studies (e.g., understanding reactive metabolite formation in cell-free systems)

Mechanistic toxicology studies aim to understand the biochemical and molecular events that lead to adverse drug reactions. A key area of investigation is the formation of reactive metabolites, which are chemically reactive species generated during drug metabolism that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. researchgate.net

Cell-free systems, such as liver microsomes or recombinant drug-metabolizing enzymes, are commonly used to study reactive metabolite formation. For a compound like N-cyclopropylcyclobutanamine, these studies would typically involve:

Incubation with a Trapping Agent: The compound is incubated with liver microsomes (a source of drug-metabolizing enzymes) in the presence of a nucleophilic trapping agent, such as glutathione (B108866) (GSH).

Detection of Adducts: If a reactive metabolite is formed, it will react with GSH to form a stable adduct. This adduct can then be detected and characterized using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The identification of reactive metabolite formation early in the drug discovery process is crucial for mitigating the risk of idiosyncratic drug toxicities. Structural modifications can often be made to the lead compound to block the metabolic pathway responsible for generating the reactive species. researchgate.net

Interactive Data Table: Hypothetical Reactive Metabolite Trapping Study

CompoundIncubation SystemTrapping AgentGSH Adduct Detected (m/z)Interpretation
N-cyclopropylcyclobutanamineHuman Liver Microsomes + NADPHGlutathioneNot DetectedLow potential for reactive metabolite formation via this pathway.
Positive ControlHuman Liver Microsomes + NADPHGlutathione574.2Known to form reactive metabolites.
N-cyclopropylcyclobutanamineRecombinant CYP3A4 + NADPHGlutathioneNot DetectedDoes not appear to be a substrate for CYP3A4 leading to reactive metabolites.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

Recent years have witnessed significant strides in the methodologies for synthesizing complex amines, moving beyond traditional approaches like nucleophilic substitution and reductive amination. numberanalytics.com Modern techniques, including hydroamination and the amination of aryl halides, are offering improved efficiency, selectivity, and more sustainable reaction conditions. numberanalytics.com These advancements are crucial for the construction of intricate molecules like N-cyclopropylcyclobutanamine hydrochloride, where precise control over stereochemistry is often paramount for biological activity.

Future research will likely focus on the development of novel catalytic systems that can further enhance the efficiency and selectivity of these synthetic routes. The inherent ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) moieties presents unique synthetic challenges and opportunities. longdom.org A deeper understanding of the reactivity of these strained rings will be essential for developing more sophisticated synthetic strategies. Advances in analytical techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, will continue to be indispensable for the unambiguous structural characterization of novel analogs and their intermediates.

Contributions to Medicinal Chemistry and Chemical Biology

The amino group is a ubiquitous feature in natural products and a vast majority of pharmaceutical drugs. unibo.it The unique structural motif of this compound, combining a secondary amine with two distinct cycloalkyl groups, makes it a valuable scaffold in medicinal chemistry. The cyclopropylamine (B47189) moiety, for instance, is a key component in various therapeutic agents, including antidepressants and antiviral compounds. longdom.org

The future contributions of this compound-based compounds to medicinal chemistry are expected to be diverse. Researchers are increasingly leveraging such scaffolds to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. In chemical biology, these compounds can serve as valuable probes for exploring biological pathways and protein-ligand interactions. The application of "click chemistry," a set of powerful and reliable reactions, can further expedite the creation of diverse compound libraries based on this scaffold, accelerating the drug discovery process. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies has become a cornerstone of modern chemical research. nih.gov In the context of this compound, computational tools can provide invaluable insights into its conformational preferences, electronic properties, and potential interactions with biological targets. Molecular docking and molecular dynamics simulations, for example, can help predict the binding modes of its derivatives to specific enzymes or receptors, thereby guiding the rational design of more potent and selective molecules. mdpi.com

Looking ahead, the integration of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) calculations, will allow for a more accurate description of reaction mechanisms and enzymatic catalysis involving these compounds. This deeper understanding at the molecular level will be instrumental in optimizing the properties of existing compounds and in the de novo design of novel therapeutic agents. The combination of in silico screening with high-throughput experimental validation will undoubtedly accelerate the pace of discovery. nih.gov

Emerging Research Avenues for this compound-Based Scaffolds

The unique physicochemical properties imparted by the cyclopropyl (B3062369) and cyclobutyl groups open up exciting new research avenues for scaffolds derived from this compound. The rigidity and defined three-dimensional structure of these rings can be exploited to create molecules with high specificity for their biological targets.

One emerging area of interest is the development of these scaffolds as building blocks for constrained peptides and peptidomimetics. The incorporation of the N-cyclopropylcyclobutanamine moiety can introduce conformational constraints that mimic the secondary structures of peptides, leading to enhanced biological activity and stability. Furthermore, the exploration of these scaffolds in materials science, for the development of novel polymers and functional materials, represents a largely untapped area of research with significant potential. longdom.org

Remaining Challenges and Opportunities in Amine Chemistry

Despite the significant progress, the field of amine chemistry is not without its challenges. The synthesis of complex amines with high selectivity and specificity remains a significant hurdle. numberanalytics.com Issues of scalability and cost-effectiveness are also critical considerations for the practical application of new synthetic methods in industrial and pharmaceutical settings. numberanalytics.com Moreover, the development of environmentally benign synthetic routes that minimize waste and the use of hazardous reagents is an ongoing priority.

However, these challenges also present immense opportunities for innovation. The development of novel catalytic systems, the exploration of enzymatic routes for amine synthesis, and the application of flow chemistry are all promising areas of research that could address these limitations. unibo.it The continued expansion of the chemical toolbox for amine synthesis will undoubtedly lead to the discovery of new molecules with unique properties and applications, including novel derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-cyclopropylcyclobutanamine hydrochloride?

  • Methodology :

  • Synthesis : Use cyclopropane and cyclobutane precursors with amine-functionalized intermediates. For example, react cyclobutanamine with cyclopropyl halides under controlled nucleophilic substitution conditions, followed by hydrochloride salt formation via acid-base titration .
  • Characterization : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm cyclopropane and cyclobutane ring integration. High-resolution mass spectrometry (HRMS) and X-ray crystallography can validate molecular weight and stereochemistry . Infrared (IR) spectroscopy identifies amine and hydrochloride functional groups.

Q. How can researchers ensure the purity of this compound for pharmacological studies?

  • Methodology :

  • Quality Control : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Compare retention times against certified reference materials (CRMs) qualified under ISO/IEC 17025 standards .
  • Impurity Profiling : Conduct liquid chromatography-mass spectrometry (LC-MS) to detect trace byproducts, such as unreacted cyclopropane derivatives or oxidation products.

Advanced Research Questions

Q. What experimental designs address stability challenges of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Exclude light and moisture by storing samples in amber vials with desiccants. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC. Adjust pH (2–9) to identify labile functional groups (e.g., cyclopropane ring strain) .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf life at standard storage conditions (e.g., –20°C).

Q. How can researchers resolve contradictions in reported pharmacological activity data for structurally similar cyclopropane-amine derivatives?

  • Methodology :

  • Data Harmonization : Cross-validate assays (e.g., receptor binding vs. functional cellular assays) using standardized protocols (e.g., NIH Guidelines). Compare results against PubChem bioactivity datasets to identify outliers .
  • Structural-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., opioid or adrenergic receptors) and reconcile discrepancies in potency .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Formulation : Test co-solvents (e.g., PEG-400, DMSO) or lipid-based carriers. Measure logP (octanol-water partition coefficient) to assess hydrophilicity.
  • Pharmacokinetic Profiling : Administer via intravenous and oral routes in rodent models. Quantify plasma concentrations using LC-MS/MS and calculate bioavailability (F%) .

Q. How should researchers design dose-response studies to mitigate off-target effects in CNS applications?

  • Methodology :

  • In Vitro Screening : Use panels of GPCRs, ion channels, and transporters (e.g., hERG assay) to identify promiscuous binding.
  • In Vivo Safety Margins : Calculate therapeutic index (LD₅₀/ED₅₀) in rodents. Monitor behavioral changes (e.g., Irwin test) and histopathology post-administration .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of fine powders.
  • Waste Disposal : Neutralize residual compound with 10% acetic acid before disposal. Follow OSHA Hazard Communication Standard (HCS 2012) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.